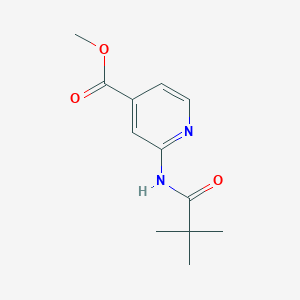

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester

CAS No.: 470463-38-8

Cat. No.: VC2380282

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 470463-38-8 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | methyl 2-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) |

| Standard InChI Key | VIINVAGIQKVNOV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC |

| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)OC |

Introduction

2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester, with the CAS number 470463-38-8, is a chemical compound that has garnered attention in research due to its unique structure and potential applications. This compound is characterized by its molecular formula, C12H16N2O3, and a molecular weight of 236.27 g/mol .

Synthesis and Applications

While specific synthesis methods for 2-(2,2-Dimethyl-propionylamino)-isonicotinic acid methyl ester are not widely detailed in available literature, compounds of similar structures often involve reactions that form amide bonds between carboxylic acids and amines. This compound's potential applications could span various fields, including pharmaceuticals and materials science, given its structural complexity and the presence of both amide and ester functionalities.

Safety and Handling

Handling this compound requires caution due to its chemical nature. It is classified as an eye irritant (H319) and should be stored as a combustible solid (Storage Class 11) . Safety measures include wearing protective gear and following proper protocols for handling chemical substances.

Safety Information Table

| Hazard Classification | Description |

|---|---|

| Eye Irritation | H319 |

| Storage Class | 11 - Combustible Solids |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume